17-Hydroxyneomatrine

Description

Structure

3D Structure

Properties

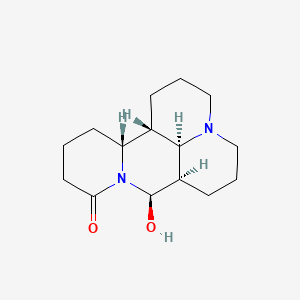

Molecular Formula |

C15H24N2O2 |

|---|---|

Molecular Weight |

264.36 g/mol |

IUPAC Name |

(1S,2R,8R,9R,17R)-8-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |

InChI |

InChI=1S/C15H24N2O2/c18-13-7-1-6-12-10-4-2-8-16-9-3-5-11(14(10)16)15(19)17(12)13/h10-12,14-15,19H,1-9H2/t10-,11+,12+,14+,15+/m0/s1 |

InChI Key |

SNXBXDZKGDYHID-PGKPSXLWSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@@H]3CCCN4[C@H]3[C@@H](CCC4)[C@H](N2C(=O)C1)O |

Canonical SMILES |

C1CC2C3CCCN4C3C(CCC4)C(N2C(=O)C1)O |

Origin of Product |

United States |

Foundational & Exploratory

The Elusive Structure of 17-Hydroxyneomatrine: A Review of Matrine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents from natural sources has led to significant interest in the diverse chemical structures and biological activities of alkaloids. Among these, matrine-type alkaloids, primarily isolated from plants of the Sophora genus, have garnered attention for their wide range of pharmacological effects. This technical guide addresses the inquiry into the chemical structure of "17-Hydroxyneomatrine." Despite a comprehensive search of chemical databases and scientific literature, a compound with this specific name has not been identified as a recognized or characterized molecule. The term "neomatrine" itself does not correspond to a standard nomenclature for a specific matrine derivative.

It is plausible that "this compound" is a hypothetical compound, a novel, yet-to-be-described natural product, or a synonym for a known matrine derivative that is not widely indexed under this name. This guide will, therefore, provide a detailed overview of the core matrine structure, its numbering system, and information on known hydroxylated derivatives, which may serve as a valuable reference for researchers in this field.

The Matrine Scaffold

Matrine and its stereoisomer, sophoridine, are tetracyclic quinolizidine alkaloids. The chemical structure is characterized by a rigid, cage-like framework. The systematic numbering of the atoms in the matrine skeleton is crucial for identifying the positions of substituents. Based on the IUPAC name for matrine, (1R,2R,9S,17S)-7,13-Diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadecan-6-one, position 17 is a chiral center and a potential site for substitution.

Table 1: Physicochemical Properties of Matrine

| Property | Value |

| Molecular Formula | C₁₅H₂₄N₂O |

| Molecular Weight | 248.37 g/mol |

| IUPAC Name | (1R,2R,9S,17S)-7,13-Diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadecan-6-one |

| CAS Number | 519-02-8 |

Known Hydroxylated Matrine Derivatives

While 17-hydroxymatrine remains elusive, other hydroxylated derivatives of matrine have been isolated and studied. For instance, 13-hydroxymatrine has been identified and its chemical properties characterized. The position of hydroxylation significantly influences the biological activity of the parent molecule.

Potential Biological Significance of a Hypothetical this compound

Matrine and its known derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-viral, anti-fibrotic, and anti-cancer effects. These activities are often attributed to the modulation of various signaling pathways. Should a 17-hydroxylated matrine derivative be discovered or synthesized, it would be a compound of significant interest. The introduction of a hydroxyl group at the C-17 position could potentially alter its pharmacokinetic profile, receptor binding affinity, and overall therapeutic efficacy.

Experimental Protocols for the Analysis of Matrine Alkaloids

The identification and characterization of novel matrine derivatives would rely on a combination of chromatographic and spectroscopic techniques.

Isolation and Purification

-

Extraction: The dried and powdered plant material (e.g., roots of Sophora flavescens) is typically extracted with a solvent such as methanol or ethanol.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base partitioning to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic solution (e.g., 1% HCl), and the aqueous layer is then basified (e.g., with NH₄OH) and extracted with an organic solvent (e.g., chloroform).

-

Chromatography: The resulting alkaloid fraction is further purified using various chromatographic techniques, including silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

Structural Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the purified compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, is essential for elucidating the complete chemical structure and stereochemistry of the molecule.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure.

Logical Workflow for Investigating "this compound"

For researchers interested in pursuing the existence of this compound, a logical experimental workflow would be as follows:

Caption: Logical workflow for the investigation of this compound.

Conclusion

A Technical Guide to the Isolation and Purification of 17-Hydroxyneomatrine from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 17-Hydroxyneomatrine, a putative matrine-type alkaloid. Due to the limited direct literature on "this compound," this guide leverages established protocols for structurally similar hydroxylated matrine alkaloids, such as 13β-hydroxymatrine and sophoranol, isolated from various Sophora species, particularly Sophora alopecuroides and Sophora tonkinensis. This document outlines detailed experimental procedures, presents quantitative data in structured tables, and includes visual workflows to facilitate understanding and replication.

Introduction to Matrine-Type Alkaloids

Matrine-type alkaloids, a class of quinolizidine alkaloids, are predominantly found in plants of the Sophora genus. These compounds, including matrine and oxymatrine, have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities, such as anti-inflammatory, anti-viral, and anti-cancer properties. The introduction of a hydroxyl group to the matrine skeleton, as in the case of this compound, can significantly alter the compound's polarity and biological activity, making its efficient isolation and purification a key step in drug discovery and development.

Natural Sources and Preliminary Processing

The primary sources for matrine-type alkaloids are the roots, stems, and seeds of Sophora species. Sophora alopecuroides is a notable source, containing a high concentration of various alkaloids.

Protocol 1: Plant Material Preparation

-

Collection and Identification: Collect the desired plant parts (e.g., roots of Sophora alopecuroides). Ensure proper botanical identification to guarantee the correct starting material.

-

Washing and Drying: Thoroughly wash the collected plant material with water to remove soil and other debris. Air-dry the material in a shaded, well-ventilated area or use a mechanical dryer at a controlled temperature (40-50°C) to prevent the degradation of active compounds.

-

Pulverization: Grind the dried plant material into a coarse powder (20-40 mesh) using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Total Alkaloids

The initial step in isolating this compound is the extraction of total alkaloids from the prepared plant material. Acid-base extraction is a highly effective and commonly employed method.

Protocol 2: Acid-Base Extraction of Total Alkaloids

-

Defatting (Optional but Recommended): For plant materials rich in lipids (e.g., seeds), pre-extract the powdered material with a non-polar solvent like petroleum ether or n-hexane in a Soxhlet apparatus for 6-8 hours to remove fats and pigments.

-

Alkalinization: Moisten the powdered plant material with a 5% sodium hydroxide (NaOH) solution and allow it to stand overnight. This process liberates the free alkaloid bases from their salt forms within the plant tissue.[1]

-

Acidic Extraction: Discard the alkaline solution and extract the residue with a 5% sulfuric acid (H₂SO₄) solution.[1] The alkaloids will dissolve in the acidic solution as their corresponding salts. Repeat this extraction 2-3 times to ensure maximum recovery.

-

Basification and Extraction: Combine the acidic extracts and adjust the pH to 10-11 with a concentrated ammonia solution. This will precipitate the free alkaloid bases. Extract the aqueous solution with an organic solvent such as chloroform or dichloromethane (3 x 500 mL). The free alkaloids will partition into the organic layer.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.

Table 1: Quantitative Overview of Total Alkaloid Extraction

| Parameter | Value/Range | Source Species | Reference |

| Starting Material | 5 kg (coarse powder) | Sophora alopecuroides | [1] |

| Total Alkaloid Yield | 312 g | Sophora alopecuroides | [1] |

| Alkaloid Content in Seeds | 8.11% | Sophora alopecuroides | [2] |

| Alkaloid Content in Aerial Parts | 6.11-8.03% | Sophora alopecuroides | [2] |

Purification of this compound

The crude alkaloid extract is a complex mixture of various alkaloids and other impurities. A multi-step purification process is necessary to isolate the target compound, this compound. This typically involves a combination of column chromatography techniques.

Macroporous Resin Column Chromatography

Macroporous resins are effective for the initial cleanup and enrichment of total alkaloids from the crude extract.

Protocol 3: Macroporous Resin Chromatography

-

Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., D101 or AB-8). Pre-treat the resin by washing it sequentially with ethanol and deionized water to remove any impurities.

-

Column Packing and Equilibration: Pack a glass column with the pre-treated resin and equilibrate it by passing deionized water through it until the eluent is neutral.

-

Sample Loading: Dissolve the crude total alkaloid extract in a minimal amount of acidic water (pH 3-4) and load it onto the equilibrated column.

-

Washing: Wash the column with deionized water to remove unbound impurities such as sugars, salts, and some pigments.

-

Elution: Elute the adsorbed alkaloids with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol). Collect fractions of the eluate.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the target hydroxylated alkaloid. Combine the fractions that show the presence of the desired compound.

-

Concentration: Concentrate the combined fractions under reduced pressure to obtain an enriched alkaloid fraction.

Silica Gel or Alumina Column Chromatography

Further separation of the enriched alkaloid fraction is achieved using silica gel or alumina column chromatography based on the polarity of the individual alkaloids.

Protocol 4: Silica Gel/Alumina Column Chromatography

-

Adsorbent Selection and Column Preparation: Choose an appropriate adsorbent (silica gel or neutral alumina) and pack it into a glass column using a slurry packing method.

-

Sample Loading: Dissolve the enriched alkaloid fraction from the previous step in a small volume of the initial mobile phase and load it onto the column.

-

Gradient Elution: Elute the column with a gradient of a suitable solvent system. A common system for separating matrine-type alkaloids is a mixture of chloroform and methanol, with a gradually increasing proportion of methanol. The addition of a small amount of ammonia (e.g., 0.1%) to the mobile phase can improve the peak shape of the basic alkaloids. A petroleum ether-acetone gradient can also be used.[1]

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the purified this compound.

-

Recrystallization: Concentrate the combined pure fractions and recrystallize the residue from a suitable solvent (e.g., acetone or ethanol) to obtain the final pure compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, especially for analytical standards or pharmacological studies, preparative HPLC is the final and most effective purification step.

Protocol 5: Preparative HPLC

-

Column and Mobile Phase Selection: A reversed-phase C18 column is typically used for the separation of alkaloids. The mobile phase often consists of a mixture of acetonitrile or methanol and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Method Development: Optimize the separation conditions on an analytical HPLC system first to determine the ideal mobile phase composition, gradient, and flow rate.

-

Scale-up to Preparative HPLC: Scale up the optimized analytical method to a preparative HPLC system with a larger column diameter.

-

Injection and Fraction Collection: Inject the partially purified this compound fraction onto the preparative column. Collect the peak corresponding to the target compound using a fraction collector.

-

Purity Analysis and Lyophilization: Analyze the purity of the collected fraction by analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization to obtain the final high-purity this compound.

Table 2: Illustrative Preparative HPLC Parameters for Hydroxylated Matrine Alkaloids

| Parameter | Condition |

| Instrument | Preparative HPLC System with UV Detector |

| Column | C18, 10 µm, 20 x 250 mm |

| Mobile Phase | A: Water (0.1% Formic Acid); B: Acetonitrile |

| Gradient | 10-40% B over 30 min |

| Flow Rate | 10 mL/min |

| Detection | 220 nm |

| Injection Volume | 1-5 mL (depending on concentration) |

Visualization of Workflows

Experimental Workflow for Isolation and Purification

The overall process for isolating this compound from its natural source can be visualized as a multi-step workflow.

Caption: A generalized workflow for the isolation and purification of this compound.

Logical Relationship of Purification Techniques

The purification process follows a logical progression from coarse to fine separation, with each step increasing the purity of the target compound.

Caption: The logical sequence of chromatographic techniques for purification.

Conclusion

The isolation and purification of this compound from natural sources, while not explicitly detailed in current literature, can be effectively achieved by adapting established protocols for similar hydroxylated matrine-type alkaloids. This guide provides a robust framework, from the initial extraction of total alkaloids to high-purity isolation using preparative HPLC. The successful implementation of these methods will enable researchers and drug development professionals to obtain sufficient quantities of this compound for further structural elucidation, characterization, and pharmacological evaluation. Careful optimization of each step, particularly the chromatographic separations, will be crucial for achieving high yields and purity of the target compound.

References

Physical and chemical properties of 17-Hydroxyneomatrine

Disclaimer: Information regarding 17-Hydroxyneomatrine is exceedingly scarce in publicly accessible scientific literature and chemical databases. While this guide provides the limited available data for this specific compound, much of the detailed information, particularly concerning biological activity and experimental protocols, is based on the broader class of matrine alkaloids. This information is provided for contextual understanding and may not be directly applicable to this compound.

Introduction

This compound is a tetracyclic quinolizidine alkaloid, a class of natural products primarily isolated from plants of the Sophora genus. While its specific biological activities and physicochemical properties are not well-documented, its structural similarity to other matrine-type alkaloids, such as matrine and oxymatrine, suggests potential pharmacological relevance. This guide aims to consolidate the known information on this compound and provide a broader overview based on related compounds for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

| Property | This compound | Matrine (for comparison) |

| Molecular Formula | C₁₅H₂₄N₂O₂ | C₁₅H₂₄N₂O |

| Molecular Weight | 264.36 g/mol | 248.36 g/mol |

| CAS Number | 2306139-04-6 | 519-02-8 |

| Appearance | Solid[1] | White crystalline powder |

| Melting Point | Data not available | 76 °C |

| Boiling Point | Data not available | 223 °C (1.33 kPa) |

| Solubility | Data not available | Soluble in water, ethanol, chloroform; Sparingly soluble in ether, petroleum ether |

| Spectral Data | Data not available | Specific NMR, IR, and MS data are available in various databases. |

Biological Activity and Potential Signaling Pathways of Matrine Alkaloids

Specific biological activities and mechanisms of action for this compound have not been reported. However, the broader class of matrine alkaloids exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-tumor, and anti-viral activities.[2][3] These effects are often attributed to the modulation of various signaling pathways.

Research on matrine and related compounds suggests involvement in pathways such as:

-

PI3K/AKT/mTOR Pathway: Matrine has been shown to inhibit this pathway, which is crucial for cell proliferation and survival, in various cancer cell lines.[2]

-

NF-κB Signaling Pathway: Inhibition of the NF-κB pathway by matrine alkaloids contributes to their anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.[4]

-

TGF-β/Smad Pathway: Matrine can modulate this pathway, which is involved in fibrosis, suggesting potential anti-fibrotic applications.[2]

-

JAK/STAT Signaling Pathway: This pathway, involved in immune responses and cell growth, is another target of matrine alkaloids.[2]

-

Apoptosis Pathways: Matrine alkaloids have been observed to induce apoptosis in cancer cells through the regulation of Bcl-2 family proteins and caspases.[5]

Based on the known activities of related compounds, a generalized potential signaling pathway for matrine alkaloids is depicted below.

Experimental Protocols

Due to the absence of published research specifically on this compound, detailed experimental protocols for its isolation, purification, and analysis are not available. However, general methodologies used for other matrine alkaloids can be adapted.

General Isolation and Purification Workflow for Matrine Alkaloids

The following workflow outlines a typical procedure for extracting and purifying matrine-type alkaloids from plant material.

Analytical Methods

Standard analytical techniques for the characterization of natural products would be applicable to this compound:

-

High-Performance Liquid Chromatography (HPLC): For separation and quantification. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with additives like formic acid or trifluoroacetic acid) is a common starting point.

-

Mass Spectrometry (MS): For molecular weight determination and structural elucidation (e.g., LC-MS/MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for detailed structural determination.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product. The information available is limited to its basic chemical identity. Based on its structural relationship to other matrine alkaloids, it holds potential for interesting biological activities. Future research should focus on the isolation and purification of sufficient quantities of this compound to enable comprehensive spectroscopic analysis and biological screening. Elucidating its physicochemical properties, pharmacological activities, and mechanisms of action will be crucial to understanding its potential as a therapeutic agent. Researchers in the field of natural product chemistry and drug discovery are encouraged to investigate this and other minor alkaloids from Sophora species, as they may represent untapped sources of novel bioactive compounds.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Research Advances on Matrine [frontiersin.org]

- 5. Matrine alkaloids modulating DNA damage repair in chemoresistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

17-Hydroxyneomatrine: A Technical Overview of a Novel Matrine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyneomatrine is a novel alkaloid compound belonging to the matrine family, naturally occurring compounds found in plants of the Sophora genus. This technical guide provides a comprehensive overview of the current, albeit limited, publicly available information regarding the discovery, origin, and biological activities of this compound. Due to the nascent stage of research on this specific compound, this document summarizes foundational knowledge and highlights the significant gaps in the scientific literature, particularly concerning detailed experimental data and mechanistic pathways.

Discovery and Origin

This compound is a naturally derived compound extracted from the medicinal plant Sophora flavescens.[1][2][3] This plant has a long history in traditional Chinese medicine, and its roots are known to be a rich source of various quinolizidine alkaloids, including matrine and oxymatrine. While the broader class of matrine alkaloids has been extensively studied, this compound has only recently been identified as a distinct chemical entity. Commercial chemical suppliers have begun to list the compound, indicating its availability for research purposes.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2306139-04-6 | BOC Sciences, MedChemExpress |

| Molecular Formula | C15H24N2O2 | BOC Sciences, MedChemExpress |

| Molecular Weight | 264.36 g/mol | MedChemExpress |

| Natural Source | Sophora flavescens | MedChemExpress, CymitQuimica |

Experimental Protocols

A thorough review of the current scientific literature reveals a significant lack of detailed, peer-reviewed experimental protocols for the isolation, purification, and characterization of this compound. While general methods for the extraction of alkaloids from Sophora flavescens are well-documented, specific parameters optimized for this compound have not been published.

General Alkaloid Extraction from Sophora flavescens (Illustrative)

The following is a generalized workflow for the extraction of alkaloids from Sophora flavescens, which may serve as a foundational methodology for the isolation of this compound.

References

In Silico Prediction of 17-Hydroxyneomatrine Bioactivity: A Technical Guide

Abstract

Natural alkaloids derived from medicinal plants, such as oxymatrine from Sophora flavescens, are a significant source of novel therapeutic leads. Their derivatives offer a promising avenue for developing compounds with enhanced efficacy and specificity. This technical guide outlines a comprehensive in silico workflow for predicting the bioactivity of 17-Hydroxyneomatrine, a hypothetical derivative of oxymatrine. By leveraging computational methods, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, researchers can efficiently screen, prioritize, and elucidate the pharmacological potential of novel compounds before committing to resource-intensive experimental validation. This document provides detailed methodologies, data presentation standards, and visual workflows to guide the computational evaluation of this promising alkaloid derivative.

Introduction

Oxymatrine, a quinolizidine alkaloid, has been extensively studied for its wide range of pharmacological effects, including anti-inflammatory, anti-fibrotic, anti-cancer, and neuroprotective properties. These effects are largely attributed to its ability to modulate key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB), Transforming Growth Factor-beta (TGF-β)/Smad, and PI3K/Akt pathways.

Chemical modification of natural products is a classic strategy to enhance their therapeutic profiles. This guide focuses on a hypothetical derivative, This compound (hereafter referred to as 17-HO-OMT), based on the oxymatrine scaffold. The introduction of a hydroxyl group at the C-17 position could alter its physicochemical properties, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile.

In silico drug discovery methods provide a rapid, cost-effective approach to evaluate such novel compounds. By simulating molecular interactions and predicting biological effects computationally, we can generate robust hypotheses about a compound's mechanism of action and therapeutic potential. This guide details the core in silico techniques to predict the bioactivity of 17-HO-OMT, with a focus on its potential as an anti-inflammatory agent through the inhibition of the NF-κB signaling pathway.

In Silico Prediction: An Integrated Workflow

The computational evaluation of a novel compound follows a structured workflow. This process begins with defining the molecule's structure and progresses through pharmacokinetic and toxicity screening, target identification, and detailed interaction analysis. This multi-step approach ensures that only the most promising candidates are advanced for experimental validation.

Methodologies and Experimental Protocols

This section provides detailed protocols for the core in silico techniques used to assess 17-HO-OMT.

ADMET and Physicochemical Property Prediction

Predicting the ADMET profile is a critical first step to assess the drug-likeness of a compound.

Experimental Protocol:

-

Ligand Preparation : Obtain the 2D structure of this compound and convert it to a simplified molecular-input line-entry system (SMILES) string. For this guide, the SMILES string for the parent compound, oxymatrine, is used as a baseline.

-

Web Server Submission : Submit the SMILES string to a comprehensive ADMET prediction web server, such as SwissADME or pkCSM.

-

Parameter Selection : Configure the server to calculate key physicochemical properties (Molecular Weight, LogP, Topological Polar Surface Area), pharmacokinetic parameters (Gastrointestinal absorption, Blood-Brain Barrier permeability), and drug-likeness based on established rules (e.g., Lipinski's Rule of Five).

-

Data Analysis : Collect the output data and summarize it in a structured table for evaluation. Compounds that violate multiple drug-likeness rules or show high predicted toxicity may be deprioritized.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target. Given oxymatrine's known anti-inflammatory effects via NF-κB inhibition, the IκB Kinase beta (IKKβ) subunit is selected as a primary target.

Experimental Protocol:

-

Target Protein Preparation :

-

Download the 3D crystal structure of human IKKβ from the Protein Data Bank (PDB; e.g., PDB ID: 4KIK).

-

Using molecular modeling software (e.g., AutoDock Tools, Chimera), prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.

-

Define the binding site (active site) for docking. This can be inferred from the location of the co-crystallized inhibitor or predicted using pocket-finding algorithms.

-

-

Ligand Preparation :

-

Generate the 3D structure of 17-HO-OMT from its 2D representation.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Assign rotatable bonds and save the structure in the appropriate format (e.g., PDBQT for AutoDock).

-

-

Docking Simulation :

-

Use a docking program (e.g., AutoDock Vina) to perform the simulation.

-

Define a grid box that encompasses the entire defined binding site of IKKβ.

-

Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the binding site, scoring

-

Potential Therapeutic Targets of Matrine and Oxymatrine, Bioactive Alkaloids from Sophora flavescens

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Matrine and oxymatrine, quinolizidine alkaloids isolated from the medicinal plant Sophora flavescens, have garnered significant scientific interest for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. This document provides a comprehensive overview of the key therapeutic targets of these compounds, focusing on their modulation of critical signaling pathways implicated in oncogenesis and inflammatory processes. Detailed experimental methodologies, quantitative data, and visual representations of the molecular mechanisms are presented to facilitate further research and drug development efforts. The primary signaling cascades identified as targets for matrine and oxymatrine include the PI3K/Akt, NF-κB, and Wnt/β-catenin pathways.

Introduction

Traditional herbal medicine is a valuable source for the discovery of novel therapeutic agents. Sophora flavescens, a perennial shrub used for centuries in traditional Chinese medicine, contains a variety of bioactive compounds, with matrine and oxymatrine being the most abundant and pharmacologically active alkaloids.[1][2] Extensive preclinical research has demonstrated their potential in treating a range of diseases, particularly cancer and inflammatory conditions.[3][4] This technical guide aims to consolidate the current understanding of the molecular targets of matrine and oxymatrine, providing a detailed resource for scientists engaged in drug discovery and development.

Key Therapeutic Targets and Signaling Pathways

The anti-neoplastic and anti-inflammatory effects of matrine and oxymatrine are attributed to their ability to modulate key cellular signaling pathways that are often dysregulated in disease states.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Matrine has been shown to inhibit this pathway, leading to decreased cancer cell growth and induction of apoptosis.[5][6][7]

-

Mechanism of Action: Matrine inhibits the phosphorylation of PI3K and Akt, thereby downregulating downstream effector molecules. This leads to the upregulation of cell cycle inhibitors like p16, p21, and p27, and the downregulation of proteins involved in invasion and metastasis, such as MMP2 and MMP9.[5] Studies have shown that matrine can also enhance the expression of PTEN, a negative regulator of the PI3K/Akt pathway.[7] A derivative of matrine, MASM, has also been shown to suppress the PI3K/Akt/mTOR pathway in hepatoma cells.[8]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Both matrine and oxymatrine have been demonstrated to be potent inhibitors of the NF-κB signaling cascade.[1][2][9]

-

Mechanism of Action: Oxymatrine inhibits the lipopolysaccharide (LPS)-induced activation of NF-κB by suppressing the phosphorylation of I-κBα and preventing the nuclear translocation of the p65 subunit.[9] This leads to a dose-dependent reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][10] Oxymatrine has also been shown to inhibit the TLR4/NF-κB signaling pathway.[11] Matrine exerts its anti-inflammatory effects by inhibiting NF-κB activation, which in turn reduces the expression of inflammatory mediators.[2]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis. Its dysregulation is frequently implicated in the development of various cancers, particularly colorectal cancer. Matrine has been found to negatively regulate this pathway.

-

Mechanism of Action: Matrine has been shown to inhibit the Wnt3a/β-catenin/TCF7L2 signaling pathway.[12] It reduces the activation of Wnt3a and the nuclear localization of β-catenin, leading to decreased expression of Wnt target genes like cyclin D1 and Axin2.[12] Another study has shown that matrine can inhibit the Wnt/β-catenin pathway by regulating Agrin (AGRN) in colorectal cancer cells.[13]

Quantitative Data

The following tables summarize the quantitative data from various studies on the effects of matrine, oxymatrine, and Sophora flavescens extracts on cancer cell lines and inflammatory markers.

Table 1: IC50 Values of Matrine and Sophora flavescens Extracts in Cancer Cell Lines

| Compound/Extract | Cell Line | IC50 Value | Incubation Time | Reference |

| Matrine | SO-Rb50 (Retinoblastoma) | 0.96 ± 0.04 mg/ml | 24 h | [14] |

| Matrine | SO-Rb50/VCR (Vincristine-resistant Retinoblastoma) | 0.97 ± 0.08 mg/ml | 24 h | [14] |

| Matrine | CT26 (Colon Carcinoma) | 1.397 mM | 24 h | [15] |

| Matrine | CT26 (Colon Carcinoma) | 0.9088 mM | 48 h | [15] |

| Matrinic Acid Derivative 5e | A375 (Melanoma) | 37 µg/mL | Not Specified | [16] |

| Matrinic Acid Derivative 5e | HeLa (Cervical Cancer) | 75.5 µg/mL | Not Specified | [16] |

| Matrinic Acid Derivatives 5b, 5c, 5g, 5h | A549 (Lung Carcinoma) | 36.2–47 µg/mL | Not Specified | [16] |

| Matrinic Acid Derivatives 5e, 5i | HepG2 (Hepatocellular Carcinoma) | 61 - 78.9 µg/mL | Not Specified | [16] |

| Sophora flavescens Chloroform Extract | HepG2 (Hepatocellular Carcinoma) | 47.08 µg/ml | Not Specified | [17] |

| Sophora flavescens Ethyl Acetate Extract | HepG2 (Hepatocellular Carcinoma) | 45.92 µg/ml | Not Specified | [17] |

Table 2: Effect of Oxymatrine on Cytokine Levels

| Cytokine | Treatment | Effect | Cell/Animal Model | Reference |

| TNF-α | Oxymatrine | 35.9% reduction in expression | CCl4-induced cirrhotic rats | [10] |

| IL-6 | Oxymatrine | 34.3% reduction in expression | CCl4-induced cirrhotic rats | [10] |

| TNF-α | Oxymatrine | Dose-dependent reduction | LPS-stimulated BV2 microglial cells | [9] |

| IL-1β | Oxymatrine | Dose-dependent reduction | LPS-stimulated BV2 microglial cells | [9] |

| IL-6 | Oxymatrine | Dose-dependent reduction | LPS-stimulated BV2 microglial cells | [9] |

| IFN-γ | Oxymatrine | Increase from 3.108 to 11.059 pg/mL | HBV S gene transgenic mice | [18] |

| IL-4 | Oxymatrine | Decrease from 29.045 to 13.024 pg/mL | HBV S gene transgenic mice | [18] |

| IL-2 | Oxymatrine | Increase from 1.070 to 5.537 pg/mL | HBV S gene transgenic mice | [18] |

| IL-10 | Oxymatrine | Decrease from 97.226 to 33.607 pg/mL | HBV S gene transgenic mice | [18] |

| NO, TNF-α, IL-1β | Oxymatrine | Significant reduction | M1 macrophages differentiated from THP-1 monocytes | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (CCK-8/MTT)

This protocol is used to assess the effect of compounds on cell proliferation and to determine the half-maximal inhibitory concentration (IC50).

-

Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in 96-well plates and allow them to adhere overnight.[15]

-

Compound Treatment: Treat the cells with various concentrations of matrine or oxymatrine for the desired time periods (e.g., 24, 48 hours). Include a vehicle control.

-

Reagent Addition:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[15]

-

For MTT: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value using dose-response curve analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis by detecting the externalization of phosphatidylserine on the cell surface.

-

Cell Treatment: Treat cells with the desired concentrations of matrine or oxymatrine for a specified duration to induce apoptosis.[20]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[21]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[21]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest.

-

Cell Lysis: Treat cells with matrine or oxymatrine, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-p65, p65, β-catenin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and a general experimental workflow.

Caption: Matrine inhibits the PI3K/Akt signaling pathway.

Caption: Oxymatrine inhibits the NF-κB signaling pathway.

Caption: Matrine inhibits the Wnt/β-catenin signaling pathway.

Caption: General experimental workflow for studying bioactivity.

Conclusion

Matrine and oxymatrine, the principal bioactive alkaloids from Sophora flavescens, present compelling therapeutic potential through their targeted modulation of the PI3K/Akt, NF-κB, and Wnt/β-catenin signaling pathways. The data and protocols summarized in this guide underscore the importance of these natural products as lead compounds for the development of novel anti-cancer and anti-inflammatory drugs. Further investigation into their pharmacokinetics, safety profiles, and efficacy in more complex preclinical models is warranted to translate these promising findings into clinical applications.

References

- 1. What is the mechanism of Matrine? [synapse.patsnap.com]

- 2. Matrine ameliorates the inflammatory response and lipid metabolis...: Ingenta Connect [ingentaconnect.com]

- 3. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Matrine: A Promising Natural Product With Various Pharmacological Activities [frontiersin.org]

- 5. Matrine inhibits bladder cancer cell growth and invasion in vitro through PI3K/AKT signaling pathway: An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Matrine inhibits invasion and migration of gallbladder cancer via regulating the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel matrine derivate inhibits differentiated human hepatoma cells and hepatic cancer stem-like cells by suppressing PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor–kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxymatrine Improves Intestinal Epithelial Barrier Function Involving NF-κB-Mediated Signaling Pathway in CCl4-Induced Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxymatrine inhibits neuroinflammation byRegulating M1/M2 polarization in N9 microglia through the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Matrine inhibits the Wnt3a/β-catenin/TCF7L2 signaling pathway in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Matrine restrains the development of colorectal cancer through regulating the AGRN/Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of matrine on the proliferation and apoptosis of vincristine-resistant retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological Activity of Matrine in Inhibiting Colon Cancer Cells VM Formation, Proliferation, and Invasion by Downregulating Claudin-9 Mediated EMT Process and MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization and Activity Evaluation of Matrinic Acid Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journalcmpr.com [journalcmpr.com]

- 18. Effects of oxymatrine on the serum levels of T helper cell 1 and 2 cytokines and the expression of the S gene in hepatitis B virus S gene transgenic mice: a study on the anti-hepatitis B virus mechanism of oxymatrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oxymatrine blocks the NLRP3 inflammasome pathway, partly downregulating the inflammatory responses of M1 macrophages differentiated from THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 17-Hydroxyneomatrine: Properties, Biological Activities, and Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyneomatrine, a natural alkaloid derived from the medicinal plant Sophora flavescens, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical identity, and while specific data remains limited, it extrapolates its likely biological activities and mechanisms of action based on the extensive research conducted on its parent compounds, matrine and oxymatrine. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into its potential as an anti-cancer and anti-inflammatory agent.

Chemical Identity

| Identifier | Value |

| Common Name | This compound |

| CAS Number | 2306139-04-6 |

| IUPAC Name | (7aR,8R,13aR,13bS,13cR)-Dodecahydro-8-hydroxy-1H,5H,10H-dipyrido[2,1-f:3',2',1'-ij][1][2]naphthyridin |

| Molecular Formula | C₁₅H₂₄N₂O₂ |

| Molecular Weight | 264.36 g/mol |

Overview of Biological Activities

Direct research on this compound is in its nascent stages. However, preliminary studies and its classification as a matrine-type alkaloid suggest a spectrum of biological activities. It is reported to be an active constituent of Sophora flavescens and has demonstrated potential in inhibiting the growth of human cervical carcinoma (HeLa) cells.[3] Furthermore, it is suggested to possess broad-spectrum antibacterial, anti-allergic, anti-tumor, and anti-arrhythmic properties, alongside immunomodulatory functions.[3]

Given the scarcity of detailed studies on this compound, this guide will focus on the well-documented biological activities of its parent compounds, matrine and oxymatrine, which are expected to share similar pharmacological profiles. These alkaloids have been extensively investigated for their anti-cancer and anti-inflammatory effects.[1][4][5]

Anti-Cancer Activity (Inferred from Matrine and Oxymatrine)

Matrine and oxymatrine, the primary alkaloids from Sophora flavescens, have demonstrated significant anti-tumor activities across various cancer cell lines, including cervical, breast, liver, and lung cancers.[1][4][5][6] The proposed mechanisms of action are multifaceted, involving the inhibition of cell proliferation, induction of apoptosis and autophagy, and suppression of metastasis and angiogenesis.[4]

Quantitative Data on Anti-Cancer Effects

The following table summarizes the inhibitory effects of matrine and related alkaloids on different cancer cell lines.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Matrine | Pancreatic Cancer | In vitro/In vivo | Apoptosis Induction | Significant | [4] |

| Matrine | Castration-Resistant Prostate Cancer | In vitro | Proliferation, Invasion, Migration Inhibition | Significant | [4] |

| Matrine | Thyroid Cancer (TPC-1) | In vitro | Inhibition via miR-21/PTEN/Akt pathway | Significant | [4] |

| Matrine | Breast Cancer (MCF-7) | In vitro | Proliferation Inhibition, Apoptosis Induction | Significant | [4] |

| Sophora Flavescens Alkaloid Gels | Cervical Cancer (SiHa, C33A) | CCK-8, Colony Assay | Proliferation Inhibition | Significant | [7] |

| Sophora Flavescens Alkaloid Gels | Cervical Cancer (SiHa, C33A) | Transwell Assay | Migration Inhibition | Significant | [7] |

Experimental Protocols for Anti-Cancer Activity Assessment

The following are detailed methodologies for key experiments cited in the evaluation of matrine's anti-cancer effects, which can be adapted for this compound.

Cell Proliferation Assay (CCK-8)

-

Seed cervical cancer cells (SiHa or C33A) into 96-well plates at a density of 5x10³ cells/well.

-

After 24 hours of incubation, treat the cells with varying concentrations of the test compound (e.g., Sophora flavescens alkaloid gels).

-

Incubate the cells for an additional 24, 48, or 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

Colony Formation Assay

-

Plate 500 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations.

-

Incubate the plates for approximately two weeks, allowing colonies to form.

-

Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Count the number of colonies containing more than 50 cells.

Transwell Migration Assay

-

Seed 5x10⁴ cells in the upper chamber of a Transwell insert (8 µm pore size) in a serum-free medium.

-

Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Add the test compound to the upper chamber.

-

Incubate for 24 hours to allow for cell migration.

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the migrated cells under a microscope.

Western Blot Analysis for Protein Expression

-

Lyse treated and untreated cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Akt, mTOR, Bax, Bcl-2) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Putative Signaling Pathways

Based on studies of matrine and oxymatrine in cervical cancer, a likely signaling pathway affected by this compound is the AKT/mTOR pathway.[7] This pathway is crucial for cell proliferation, survival, and metabolism.

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Anti-Inflammatory Activity (Inferred from Oxymatrine)

Oxymatrine has been shown to possess potent anti-inflammatory effects, particularly in the context of autoimmune diseases like rheumatoid arthritis.[2] It is believed to modulate the immune response by regulating the balance between regulatory T (Treg) cells and T helper 17 (Th17) cells.[2]

Experimental Workflow for Anti-Inflammatory Assessment

The following workflow outlines a typical animal study to evaluate the anti-inflammatory effects of a compound like oxymatrine in a collagen-induced arthritis (CIA) model.

Caption: Experimental workflow for assessing the anti-inflammatory activity in a rat model.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications, particularly in oncology and immunology. While direct evidence is currently limited, the extensive research on its parent compounds, matrine and oxymatrine, provides a strong rationale for its further investigation. Future research should focus on isolating or synthesizing sufficient quantities of this compound to conduct comprehensive in vitro and in vivo studies. Elucidating its specific molecular targets and signaling pathways will be crucial in validating its therapeutic potential and advancing it through the drug development pipeline. This technical guide serves as a starting point for these endeavors, providing the necessary foundational information for researchers and scientists.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti‑inflammatory effects of oxymatrine on rheumatoid arthritis in rats via regulating the imbalance between Treg and Th17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Matrine, oxymatrine, and compound Kushen injection from the roots of Sophora flavescens: an overview of their anticancer activities [jcps.bjmu.edu.cn]

- 4. Anti-Tumor Activities of Bioactive Phytochemicals in Sophora flavescens for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Anti-Cervical Cancer Role of Matrine, Oxymatrine and Sophora Flavescens Alkaloid Gels and its Mechanism [jcancer.org]

- 7. Anti-inflammatory effects of oxymatrine on rheumatoid arthritis in rats via regulating the imbalance between Treg and Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 17-Substituted Morphinan Derivatives

These application notes provide a detailed overview of the synthesis and biological evaluation of a series of 17-substituted morphinan derivatives. The protocols are intended for researchers in medicinal chemistry and pharmacology who are developing novel opioid receptor modulators.

I. Introduction

The modification of the 17-position of the morphinan scaffold is a critical strategy in the development of novel opioid receptor ligands with unique pharmacological profiles. This document outlines the synthesis of a series of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4′-pyridyl)carboxamido]morphinan (NAP) derivatives and provides protocols for their biological evaluation. These compounds have been investigated for their potential as peripherally acting μ-opioid receptor (MOR) antagonists for conditions such as opioid-induced constipation, as well as centrally acting antagonists for the treatment of opioid abuse and addiction.[1]

II. Synthesis of 17-Substituted Morphinan Analogues

The synthesis of the target compounds involves the modification of naltrexone, a well-established opioid receptor antagonist. A general synthetic scheme is presented below, followed by detailed experimental protocols for key steps.

General Synthetic Workflow

Caption: General synthetic workflow for NAP and its analogues.

Experimental Protocols

Protocol 1: Synthesis of Naltrexamine

-

Starting Material: Naltrexone hydrochloride.

-

Reduction: Dissolve naltrexone hydrochloride in a suitable solvent (e.g., methanol).

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0°C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the organic solvent.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield naltrexamine.

Protocol 2: Synthesis of 6β-N-Acyl Naltrexamine Derivatives (e.g., NAP)

-

Starting Material: Naltrexamine.

-

Acylation: Dissolve naltrexamine in an appropriate solvent (e.g., dichloromethane).

-

Add a suitable base (e.g., triethylamine).

-

Add the corresponding acyl chloride (e.g., isonicotinoyl chloride hydrochloride) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 6β-N-acyl naltrexamine derivative.

III. Biological Evaluation

The synthesized compounds are evaluated for their binding affinity to opioid receptors and their functional activity.

Opioid Receptor Binding Assay

This assay determines the affinity of the synthesized compounds for the μ (MOR), δ (DOR), and κ (KOR) opioid receptors.

Caption: Workflow for the opioid receptor binding assay.

Protocol 3: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest (e.g., from CHO cells).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a selective radioligand (e.g., [³H]DAMGO for MOR, [³H]Ile⁵,⁶-deltorphin II for DOR, or [³H]HS665 for KOR), and varying concentrations of the test compound.[2]

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Quantitative Data

The following table summarizes the binding affinities of selected NAP derivatives for the μ, δ, and κ opioid receptors.[1]

| Compound | R Group on Pyridyl Ring | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | δ/μ Selectivity |

| NAP | H | 0.37 ± 0.07 | - | - | - |

| NMP | 3'-CH₃ | 0.58 ± 0.25 | 272.8 ± 35.7 | 10.3 ± 1.2 | 470 |

| 1 (NFP) | 3'-F | 0.23 ± 0.05 | 100.2 ± 15.3 | 25.4 ± 3.6 | 435.8 |

| 3 | 3'-Cl | 0.18 ± 0.03 | 101.2 ± 12.1 | 18.7 ± 2.5 | 562.4 |

| 7 | 3'-OH | 0.42 ± 0.08 | 56.3 ± 7.9 | 12.8 ± 1.9 | 134 |

| 9 | 3'-OCH₃ | 0.31 ± 0.06 | 21.2 ± 3.1 | 9.8 ± 1.4 | 68.4 |

| 12 | 3'-NH₂ | 0.29 ± 0.04 | 14.5 ± 2.3 | 8.7 ± 1.1 | 50 |

Data presented as mean ± SEM.

Functional Assay: [³⁵S]GTPγS Binding

This assay measures the functional activity of the compounds at G-protein coupled receptors (GPCRs) like the opioid receptors.

Protocol 4: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation: Prepare membranes from rat brains or cells expressing the opioid receptor of interest.[2]

-

Reaction Mixture: Combine the membranes, varying concentrations of the test compound, GDP, and [³⁵S]GTPγS in an assay buffer.

-

Incubation: Incubate the mixture at 30°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

-

Data Analysis: Analyze the data using non-linear regression to determine the Emax (maximum effect) and EC₅₀ (concentration for 50% of maximal effect) values.

Signaling Pathway

The interaction of opioid receptor agonists and antagonists with the receptor initiates or blocks a downstream signaling cascade.

Caption: Simplified opioid receptor signaling pathway.

IV. Structure-Activity Relationships (SAR)

The data obtained from the binding assays reveal important structure-activity relationships for this series of compounds.[1]

-

Substituents on the Pyridyl Ring: The electronic properties and size of substituents at the 3' position of the pyridyl ring did not significantly affect the binding affinity to the MOR, with most derivatives maintaining subnanomolar affinity.[1]

-

Selectivity: Derivatives with electron-withdrawing groups (e.g., F, Cl) generally showed higher selectivity for the MOR over the DOR. For instance, compounds 1 (NFP) and 3 exhibited over 400-fold selectivity for MOR over DOR.[1] In contrast, derivatives with electron-donating groups tended to have lower MOR over DOR selectivity.[1]

V. Conclusion

The synthetic protocols and biological evaluation methods described in these application notes provide a framework for the discovery and characterization of novel 17-substituted morphinan derivatives as opioid receptor modulators. The structure-activity relationships identified can guide the design of future analogues with improved potency, selectivity, and pharmacokinetic properties for the treatment of various opioid-related disorders.

References

- 1. Design, Synthesis, and Biological Evaluation of the Third Generation 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4′-pyridyl)carboxamido]morphinan (NAP) Derivatives as μ/κ Opioid Receptor Dual Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biochemical evaluation of 17-N-beta-aminoalkyl-4,5α-epoxynormorphinans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 17-Hydroxyneomatrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The identification of novel anti-inflammatory agents is a key objective in drug discovery. 17-Hydroxyneomatrine, a matrine-type alkaloid, has emerged as a potential candidate for therapeutic development due to its purported anti-inflammatory properties. This document provides a comprehensive set of protocols for evaluating the in vitro anti-inflammatory effects of this compound using the widely accepted lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

This application note details the necessary procedures to assess the impact of this compound on key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, it outlines the methodology for investigating the molecular mechanism of action by examining the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Materials and Reagents

-

This compound (purity ≥98%)

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from Escherichia coli O111:B4

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Griess Reagent

-

TNF-α and IL-6 ELISA kits

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Primary antibodies: iNOS, COX-2, NF-κB p65, phospho-NF-κB p65, IκBα, phospho-IκBα, and β-actin

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

PVDF membranes

Experimental Protocols

Cell Culture and Treatment

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Subsequently, stimulate the cells with 1 µg/mL LPS for the indicated times (e.g., 24 hours for cytokine and NO analysis, shorter time points for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well.[1]

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[1]

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[2]

-

Incubate the mixture at room temperature for 10 minutes.[2]

-

Measure the absorbance at 540 nm.[2] A standard curve using sodium nitrite is used to determine the nitrite concentration.[2]

Pro-inflammatory Cytokine Measurement (ELISA)

-

Collect the cell culture supernatants from cells treated as described in section 1.

-

Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Briefly, the wells of a microplate are coated with a capture antibody specific for the cytokine of interest.

-

The supernatants and standards are added to the wells, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A substrate is added, and the resulting colorimetric reaction is measured at 450 nm. The concentration of the cytokine is determined by comparison to a standard curve.

Western Blot Analysis

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, p65, phospho-p65, IκBα, phospho-IκBα, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection reagent and an imaging system. Densitometric analysis of the bands is performed to quantify protein expression levels, with β-actin serving as a loading control.

Data Presentation

Quantitative data should be presented as the mean ± standard deviation (SD) from at least three independent experiments. Statistical analysis can be performed using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test.

Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages

| Treatment | Concentration (µM) | Cell Viability (%) |

| Control | - | 100 ± 5.2 |

| This compound | 1 | 98.7 ± 4.8 |

| 10 | 97.1 ± 5.5 | |

| 50 | 95.3 ± 6.1 | |

| 100 | 93.8 ± 5.9 |

Table 2: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | NO Production (% of LPS control) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | - | 5.2 ± 1.1 | 50.3 ± 8.7 | 35.1 ± 6.4 |

| LPS (1 µg/mL) | - | 100 ± 9.8 | 1250.6 ± 110.2 | 850.4 ± 95.3 |

| LPS + this compound | 1 | 85.4 ± 7.6 | 1025.3 ± 98.5 | 710.8 ± 80.1 |

| 10 | 62.1 ± 5.9 | 750.1 ± 65.4 | 520.6 ± 55.9 | |

| 50 | 40.7 ± 4.3 | 480.9 ± 42.1 | 330.2 ± 38.7 | |

| 100 | 25.3 ± 3.1 | 290.5 ± 25.8 | 190.7 ± 22.4 |

Table 3: Densitometric Analysis of Western Blot Results

| Treatment | Concentration (µM) | iNOS/β-actin (relative intensity) | COX-2/β-actin (relative intensity) | p-p65/p65 (ratio) | p-IκBα/IκBα (ratio) |

| Control | - | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.12 ± 0.03 | 0.15 ± 0.04 |

| LPS (1 µg/mL) | - | 1.00 ± 0.12 | 1.00 ± 0.11 | 1.00 ± 0.15 | 1.00 ± 0.13 |

| LPS + this compound | 1 | 0.82 ± 0.09 | 0.85 ± 0.10 | 0.80 ± 0.09 | 0.83 ± 0.10 |

| 10 | 0.59 ± 0.07 | 0.63 ± 0.08 | 0.55 ± 0.06 | 0.58 ± 0.07 | |

| 50 | 0.35 ± 0.04 | 0.38 ± 0.05 | 0.30 ± 0.04 | 0.33 ± 0.05 | |

| 100 | 0.18 ± 0.03 | 0.21 ± 0.03 | 0.15 ± 0.02 | 0.18 ± 0.03 |

Visualizations

Caption: Experimental workflow for evaluating the in vitro anti-inflammatory activity of this compound.

References

Application Notes and Protocols for Evaluating In Vivo Efficacy of Sophoridine, a Matrine-Type Alkaloid

Disclaimer: The compound "17-Hydroxyneomatrine" was not readily identifiable in the scientific literature. Therefore, these application notes and protocols are based on the closely related and well-studied compound, sophoridine, as a representative example for evaluating the in vivo efficacy of matrine-type alkaloids. Sophoridine is a tetracyclic quinolizidine alkaloid with significant anticancer activities.[1]

These detailed application notes provide researchers, scientists, and drug development professionals with protocols and data presentation guidelines for assessing the in vivo efficacy of sophoridine and its derivatives in animal models of cancer.

Data Presentation: In Vivo Efficacy of Sophoridine in Xenograft Models

The following tables summarize the quantitative data from various studies on the in vivo anticancer effects of sophoridine in different cancer models.

Table 1: Antitumor Efficacy of Sophoridine in a Colorectal Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Weight (g) ± SD | Tumor Inhibition Rate (%) | Reference |

| Control (Saline) | - | 1.25 ± 0.23 | - | [2] |

| 5-Fluorouracil | 20 | 0.54 ± 0.15 | 56.8 | [2] |

| Sophoridine (Low Dose) | 15 | 0.78 ± 0.19 | 37.6 | [2] |

| Sophoridine (High Dose) | 25 | 0.59 ± 0.17 | 52.8 | [2] |

| Animal Model: Nude mice with subcutaneously xenografted SW480 human colorectal carcinoma cells.[2] |

Table 2: Antitumor Efficacy of Sophoridine in a Non-Small Cell Lung Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD | Reference |

| Control | - | 2050 ± 450 | 1.8 ± 0.4 | [3] |

| Sophoridine | 15 | 1300 ± 300 | 1.1 ± 0.3 | [3] |

| Sophoridine | 25 | 950 ± 250 | 0.8 ± 0.2 | [3] |

| *p < 0.05 compared to the control group. | ||||

| Animal Model: C57BL/6J mice with subcutaneously xenografted Lewis Lung Cancer (LLC) cells.[3] |

Table 3: Antitumor Efficacy of Oxymatrine in a Prostate Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 35 ± SD | Mean Tumor Weight (g) at Day 35 ± SD | Reference |

| Control (PBS) | - | ~1400 | ~1.2 | [4] |

| Oxymatrine | 50 | ~800 | ~0.7 | [4] |

| Oxymatrine | 100 | ~400 | ~0.3 | [4] |

| *p < 0.05 compared to the control group. | ||||

| Animal Model: BALB/c nude mice with subcutaneously xenografted PC-3 human prostate cancer cells.[4] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vivo efficacy of sophoridine.

2.1. Colorectal Cancer Xenograft Model [2]

-

Cell Culture: Human colorectal carcinoma SW480 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Animal Model: Female BALB/c nude mice (4-6 weeks old, weighing 18-22 g) are used. All animal procedures should be approved by an institutional animal care and use committee.

-

Tumor Implantation: SW480 cells (5 x 10⁶ cells in 0.2 mL of sterile PBS) are injected subcutaneously into the right flank of each mouse.

-

Treatment Regimen: When tumors reach a volume of approximately 100-150 mm³, mice are randomly assigned to treatment and control groups (n=8-10 mice/group).

-

Control Group: Administered with normal saline intraperitoneally (i.p.) daily.

-

Sophoridine Groups: Administered with sophoridine at low (15 mg/kg) and high (25 mg/kg) doses (i.p.) daily.

-

Positive Control Group: Administered with 5-Fluorouracil (20 mg/kg) (i.p.) daily.

-

-

Efficacy Evaluation:

-

Tumor volume is measured every 2-3 days using a caliper and calculated using the formula: (length × width²)/2.

-

Body weight is monitored as an indicator of toxicity.

-

After a set treatment period (e.g., 21 days), mice are euthanized, and tumors are excised and weighed.

-

The tumor inhibition rate is calculated as: [(Mean tumor weight of control group - Mean tumor weight of treated group) / Mean tumor weight of control group] × 100%.

-

-

Histopathological Analysis: A portion of the tumor tissue is fixed in 10% formalin, embedded in paraffin, and sectioned for Hematoxylin and Eosin (H&E) staining to observe morphological changes.

2.2. Non-Small Cell Lung Cancer Xenograft Model [3]

-

Cell Culture: Lewis Lung Cancer (LLC) cells are maintained in appropriate culture medium.

-

Animal Model: Female C57BL/6J mice (6 weeks old) are used.

-

Tumor Implantation: LLC cells (8 x 10⁵ cells in 0.2 mL of PBS) are injected subcutaneously into the right back of each mouse.

-

Treatment Regimen: One day after tumor cell injection, mice are randomly divided into groups and treated for 25 days.

-

Control Group: Administered with vehicle.

-

Sophoridine Groups: Administered with sophoridine at 15 mg/kg and 25 mg/kg via intragastric (i.g.) administration daily.

-

-

Efficacy Evaluation:

-

Tumor volume and body weight are monitored throughout the study.

-

At the end of the study, tumors are excised and weighed.

-

-

Immunohistochemistry (IHC): Tumor tissues can be analyzed by IHC for markers of proliferation (e.g., Ki67) and macrophage polarization (e.g., CD86, F4/80).[3]

2.3. Western Blot Analysis for Apoptosis-Related Proteins [2]

-

Protein Extraction: Tumor tissues are homogenized in RIPA lysis buffer containing protease inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against caspase-3, caspase-7, caspase-9, and PARP. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by sophoridine and a general experimental workflow for in vivo efficacy studies.

Caption: Sophoridine induces apoptosis via the mitochondrial pathway.

References

- 1. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]

- 2. Sophoridine exerts an anti-colorectal carcinoma effect through apoptosis induction in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sophoridine Inhibits the Tumour Growth of Non-Small Lung Cancer by Inducing Macrophages M1 Polarisation via MAPK-Mediated Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Assessing the Antiviral Activity of 17-Hydroxyneomatrine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antiviral activity of 17-Hydroxyneomatrine, a natural compound with demonstrated potential against viral pathogens. The following sections detail the methodologies for in vitro and in vivo assessment, focusing on its effects against Coxsackievirus B3 (CVB3), a common causative agent of viral myocarditis.

Quantitative Data Summary

The antiviral efficacy of this compound (referred to as Oxymatrine in the cited study) against Coxsackievirus B3 (CVB3) has been evaluated through both in vitro and in vivo studies. The key quantitative findings are summarized below for clear comparison.

Table 1: In Vitro Antiviral Activity of this compound against Coxsackievirus B3

| Parameter | Cell Line | Value |

| 50% Inhibitory Concentration (IC50) | HeLa | 0.238 mg/mL[1] |

Table 2: In Vivo Antiviral Activity of this compound in a CVB3-Induced Myocarditis Mouse Model

| Animal Model | Treatment Groups (Oxymatrine) | Outcome Measures | Key Findings |

| BALB/c Mice | Various concentrations administered | Viral Titer in Heart Tissue | Markedly reduced viral titer compared to untreated controls[1]. |

| Myocardial Tissue Pathology | Inhibited cardiac myocyte pathology[1]. | ||

| Gene Expression (Heart Tissue) | Reduced expression of CVB3 NTR and mouse TNF-α genes[1]. |